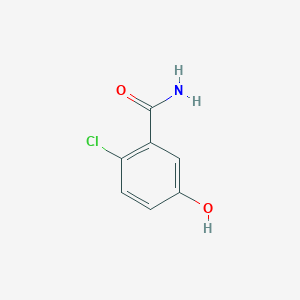

2-Chloro-5-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

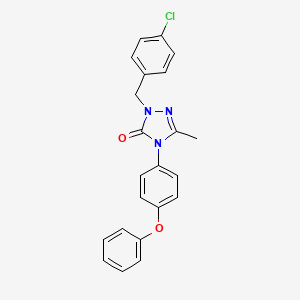

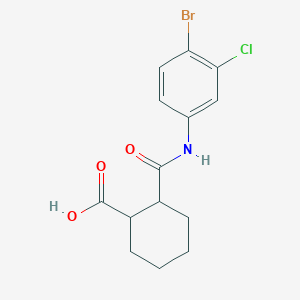

2-Chloro-5-hydroxybenzamide is a chemical compound with the CAS Number: 312313-04-5. It has a molecular weight of 171.58 and its IUPAC name is 2-chloro-5-hydroxybenzamide .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-hydroxybenzamide is 1S/C7H6ClNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H, (H2,9,11). This indicates that the compound has a benzamide core with a chlorine atom and a hydroxy group attached at the 2nd and 5th positions respectively .Scientific Research Applications

Anticancer Research

2-Chloro-5-hydroxybenzamide derivatives have been studied for their potential as anticancer agents. For instance, derivatives of niclosamide, which include 2-chloro-5-hydroxybenzamide structural elements, have shown significant cytotoxicity against various human cancer cell lines, including breast, prostate, cervical cancer, and acute promyelocytic leukemia cells. These compounds have been effective in assays related to nuclear factor-kappa B (NFκB), V-Ki-ras2 Kirsten rat sarcoma viral oncogene (KRAS), and mitochondria transmembrane potential (MTP), indicating their potential in cancer treatment research (Tang et al., 2017).

Vibrational and Quantum Chemical Investigations

Studies involving Fourier transform infrared (FTIR) and FT-Raman spectra of 2-chloro-5-hydroxybenzamide derivatives have been conducted to understand their vibrational frequencies. These studies help in determining the impact of halogen, hydroxyl groups, and hydrogen bonding on the characteristic frequencies of these compounds, which is crucial for understanding their chemical properties and potential applications (Arjunan et al., 2011).

Synthetic Methods

Research has been done on efficient synthetic methods for preparing 2-hydroxybenzamides, including those with 2-chloro-5-hydroxybenzamide structures, using copper-catalyzed reactions in water. This provides a practical and economical method for synthesizing these compounds, which is important for pharmaceutical and chemical research applications (Balkrishna & Kumar, 2012).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial activity of compounds containing 2-chloro-5-hydroxybenzamide. These compounds have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and other strains, highlighting their potential in developing new antimicrobial agents (Krátký et al., 2012).

Bactericidal Effects

Research on substituted 2-hydroxybenzamides has shown bactericidal effects against MRSA, suggesting their potential in treating resistant bacterial infections. These studies provide valuable insights into the development of new antibacterial drugs (Zadrazilova et al., 2015).

Gas-Phase Electron Diffraction Studies

Investigations using gas-phase electron diffraction and theoretical calculations have been conducted on 2-hydroxybenzamide and its derivatives, including those with 2-chloro-5-hydroxybenzamide structures. These studies are important for understanding the molecular structures and hydrogen bonding in these compounds, which is crucial for their potential applications in various scientific fields (Aarset et al., 2013).

properties

IUPAC Name |

2-chloro-5-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIJNHPNOWLALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-hydroxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2695180.png)

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2695182.png)